Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate
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Overview
Description
Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate is an organic compound with the molecular formula C13H13NO3. It is a derivative of acrylate and contains both cyano and methoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate can be synthesized via the Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 2-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in ethanol at reflux temperature for about 1 hour or at room temperature for 2-8 hours .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Formation of 2-cyano-3-(2-methoxyphenyl)acrylic acid.
Reduction: Formation of ethyl 2-amino-3-(2-methoxyphenyl)acrylate.
Substitution: Formation of various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty polymers and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(2-methoxyphenyl)acrylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic aromatic substitution. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
- Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
- Ethyl cyanoacrylate
- Methyl 2-cyano-3-(2-methoxyphenyl)acrylate
Comparison: this compound is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to ethyl cyanoacrylate, it has a more complex structure, leading to different chemical and biological properties .
Properties
CAS No. |
14533-89-2 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-6-4-5-7-12(10)16-2/h4-8H,3H2,1-2H3/b11-8+ |
InChI Key |
LXZSBCQFZFCBFP-DHZHZOJOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1OC)C#N |
Origin of Product |
United States |
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